molecular formula C28H16ClF3N4O B11474346 4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile

4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11474346
M. Wt: 516.9 g/mol
InChI Key: KZNANIOGPVFLQB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a quinoline moiety, a dihydropyridine ring, and various substituents including a chlorophenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the quinoline moiety, chlorination, and subsequent substitution reactions. One common method involves the use of 6,8-difluoroquinolin-4(1H)-one and phosphorus oxychloride (POCl3) as a solvent, followed by stirring at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of non-chlorinated organic solvents and controlled reaction temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethyl acetate and petroleum ether .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-Chlorophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. The presence of both quinoline and dihydropyridine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H16ClF3N4O

Molecular Weight

516.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-oxo-6-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C28H16ClF3N4O/c29-19-6-1-16(2-7-19)22-14-25(36-27(37)23(22)15-33)17-3-8-20(9-4-17)35-24-11-12-34-26-13-18(28(30,31)32)5-10-21(24)26/h1-14H,(H,34,35)(H,36,37)

InChI Key

KZNANIOGPVFLQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F

Origin of Product

United States

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